Olivil monoacetate
Description
Classification and Chemical Taxonomy of Lignans (B1203133)
Lignans are a large and diverse group of secondary metabolites found throughout the plant kingdom, occurring in various parts such as roots, rhizomes, stems, leaves, seeds, and fruits. arkat-usa.orgnsf.gov Their classification is rooted in their unique biosynthetic origin and the resulting structural arrangements.
Phenylpropanoid Origin and Biosynthetic Linkages
Lignans are derived from the oxidative dimerization of two or more phenylpropanoid units. nih.gov These phenylpropanoid monomers, also known as monolignols, originate from the shikimic acid biosynthetic pathway. researchgate.net A defining characteristic of lignans is the β-β' (C8-C8') bond that links the two phenylpropanoid units. arkat-usa.orgnsf.gov The biosynthesis is a stereoselective process, often initiated by dirigent proteins, which guide the coupling of monolignols like coniferyl alcohol to form the foundational lignan (B3055560) structures. researchgate.net
The general phenylpropanoid pathway begins with the deamination of phenylalanine to produce trans-cinnamate, which then undergoes a series of enzymatic transformations to generate various monolignols. mdpi.com These monomers then couple to form the diverse array of lignan structures.
Structural Diversity within the Lignan Class
Despite a common biosynthetic origin, lignans exhibit vast structural diversity. arkat-usa.orgnsf.gov This diversity arises from different patterns of cyclization, oxidation, hydroxylation, and other modifications. mdpi.com Based on their skeletal structures, lignans are categorized into several subtypes, including: arkat-usa.orgnsf.govnih.gov
Furofurans
Furans
Dibenzylbutanes
Dibenzylbutyrolactones
Dibenzocyclooctadienes
Aryltetralins
Arylnaphthalenes
This structural variety is further expanded by different substituents on the aryl groups and diverse configurations at the core ring systems. researchgate.net For instance, furofuran lignans alone present a wide array of structures due to these variations. researchgate.net
Contextualization of Olivil (B28385) Monoacetate within Lignan Research
Olivil monoacetate is a specific lignan that has been isolated from natural sources. It is classified as a furanoid lignan, more specifically a tetrahydrofuran (B95107) lignan. metabolomicsworkbench.org Its chemical formula is C22H26O8, and it has a molecular weight of 418.44 g/mol . biocrick.comchemfaces.com
Research has identified this compound in plants such as Gymnosporia variabilis Loes. and Valeriana officinalis. chemfaces.combiocrick.comchemicalbook.com Its presence in these plants has led to its inclusion in studies focused on the chemical constituents of various plant species. chemfaces.combiocrick.com The compound is typically found as a powder and is soluble in solvents like chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone (B3395972). chemfaces.combiocrick.comchemicalbook.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1016974-78-9 | biocrick.combiocrick.com |
| Molecular Formula | C22H26O8 | biocrick.comchemfaces.com |
| Molecular Weight | 418.44 g/mol | biocrick.comchemfaces.com |
| Physical Description | Powder | biocrick.com |
| Purity | >98% | biocrick.com |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | chemfaces.combiocrick.comchemicalbook.com |
Historical Perspective of Olivil and its Derivatives in Natural Product Chemistry
The study of natural products, including lignans, has its roots in the early 19th century with the beginnings of organic chemistry. wou.edu Initially, organic chemistry was defined as the chemistry of substances from plants and animals. wou.edu Over time, the field evolved, with natural products serving as a primary driver for discoveries in chemical reactivity and structure. iomcworld.com
The parent compound, Olivil, has been a subject of interest in natural product chemistry. It has been isolated from various plant sources, including the olive tree (Olea europaea). chemfaces.comnih.gov The history of the olive tree and its products dates back thousands of years, with its uses documented in ancient civilizations. researchgate.net
The synthesis of Olivil-type lignans has been undertaken to explore the relationship between their structure and antioxidant activity. chemfaces.com The discovery and characterization of derivatives like this compound are part of the ongoing effort to identify and understand the vast number of compounds within the lignan family. chemfaces.combiocrick.com The isolation of (-)-Olivil monoacetate was first reported from the aerial parts of Gymnosporia variabilis Loes. chemfaces.com This discovery added to the growing list of known lignans and provided another target for phytochemical and pharmacological investigation.
Properties
CAS No. |
1016974-78-9 |
|---|---|
Molecular Formula |
C22H26O8 |
Appearance |
Powder |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Isolation Methodologies
Botanical Sources of Olivil (B28385) Monoacetate
The identification of olivil monoacetate has been documented in specific plant species across different families.
(-)-Olivil monoacetate has been successfully isolated from the aerial parts of Gymnosporia variabilis Loes, a shrub species within the Celastraceae family. biocrick.comresearchgate.netmedchemexpress.com In one study, it was one of twenty-seven distinct compounds identified from a 95% ethanolic extract of the plant's aerial components. researchgate.net G. variabilis is found on rocky mountain slopes and meadows in several Chinese provinces. efloras.org
The roots of Valeriana officinalis (Valerian) are another confirmed source of this compound. biocrick.com Specifically, studies on Valeriana officinalis var. latifolia have led to the isolation of this compound along with other known phenolic compounds like olivil and pinoresinol. researchgate.net The genus Valeriana is well-known for its rich composition of lignanoids, among other chemical constituents. nih.gov
Research has indicated the presence of this compound in other plant sources as well. For instance, the compound has been listed among the phenolics found in the stamens of Nelumbo nucifera (Sacred Lotus). researchgate.net Further investigation into the phytochemical profiles of plants rich in related lignans (B1203133), such as olivil, may reveal a broader distribution of this compound. researchgate.net
Table 1: Documented Botanical Sources of this compound
| Plant Species | Family | Plant Part(s) |
| Gymnosporia variabilis Loes | Celastraceae | Aerial Parts |
| Valeriana officinalis var. latifolia Miq. | Valerianaceae | Roots |
| Nelumbo nucifera Gaertn. | Nelumbonaceae | Stamens |
Valeriana officinalis var. latifolia as a Source
Advanced Extraction and Isolation Techniques for Lignan (B3055560) Monoacetates
The isolation of pure this compound from a complex plant matrix is a multi-step process that involves initial extraction followed by extensive chromatographic purification. nih.gov
The initial step involves extracting the compound from the dried and powdered plant material using an appropriate solvent system. The choice of solvent is crucial for maximizing the yield of lignans. nih.gov
Alcohol-Based Extraction: Alcohols, particularly ethanol (B145695) and methanol (B129727), often mixed with water, are commonly used. For example, a 95% ethanolic extract was successfully used to isolate this compound from Gymnosporia variabilis. researchgate.net Generally, aqueous ethanol or methanol concentrations between 70-100% are effective for extracting lignans and their glycosides. nih.gov
Sequential Extraction: A common strategy for separating lignans involves a sequential extraction process. This often starts with a non-polar solvent to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent like acetone (B3395972) or ethanol to solubilize the lignans. researchgate.net
Extraction Methods: Techniques such as maceration (soaking the plant material in a solvent) and Soxhlet extraction (a continuous extraction method) are employed. who.int The selection of the method depends on the stability of the compound and the desired efficiency of extraction. nih.gov Lignans are generally stable at temperatures below 100°C, which allows for methods involving moderate heat. nih.gov
Table 2: Common Solvent Systems for Lignan Extraction
| Solvent System | Type | Purpose |
| Ethanol (70-100%) | Polar Protic | Primary extraction of lignans. |
| Methanol (70-100%) | Polar Protic | Primary extraction of lignans. |
| Ethyl Acetate (B1210297) | Moderately Polar | Used in sequential extraction or liquid-liquid partitioning to separate compounds based on polarity. google.com |
| Acetone | Polar Aprotic | Used in sequential extraction following a non-polar solvent. researchgate.net |
Following extraction, the crude extract contains a mixture of many compounds. Chromatographic techniques are essential to separate and purify this compound from this mixture. mdpi.com
Column Chromatography: A fundamental purification step involves column chromatography using a stationary phase like silica (B1680970) gel. mdpi-res.com The crude extract is loaded onto the column, and a solvent system (mobile phase), such as a gradient of ethyl acetate in n-hexane or dichloromethane (B109758) in methanol, is passed through it to separate compounds based on their polarity. mdpi.com
Flash Chromatography: This is an air pressure-assisted version of column chromatography that offers faster and more efficient separation of raw extracts, making it a convenient method for the preparative isolation of lignans. researchgate.net
High-Performance Liquid Chromatography (HPLC): For final purification to a high degree of purity, preparative HPLC is often the method of choice. google.com Reversed-phase columns, such as a C18 column, are frequently used. The separation is achieved by eluting the sample with a mobile phase, for instance, a gradient system of methanol and acidified water. google.com
Monitoring: Throughout the purification process, techniques like Thin-Layer Chromatography (TLC) are used to monitor the fractions and identify those containing the target compound. researchgate.netmdpi-res.com
Chromatographic Purification Strategies
Preparative Liquid Chromatography for Lignan Isolation
Preparative liquid chromatography is a cornerstone technique for isolating specific lignans from crude plant extracts. mdpi.com This method scales up the principles of analytical chromatography to purify milligrams to grams of a target compound. The choice of chromatographic mode—normal-phase or reversed-phase—depends on the polarity of the target lignans.
For many lignans, which are often polar, reversed-phase high-performance liquid chromatography (HPLC) is a common choice. mdpi.com Stationary phases such as C8 or other polar-functionalized sorbents can offer better retention and separation efficiency than the more common C18 phases. mdpi.com Mobile phases typically consist of gradient mixtures of water with methanol or acetonitrile (B52724), often with a small amount of acid like formic acid to improve peak shape. mdpi.com For instance, the purification of 1-acetoxypinoresinol, a major lignan in olive oil, has been achieved using preparative HPLC with a C18 column and a water/methanol gradient. nih.gov
Normal-phase chromatography is also widely used, particularly for initial fractionation. mdpi.com Flash chromatography and medium-pressure column chromatography are frequently employed using silica gel as the stationary phase. mdpi.comresearchgate.netnih.gov Elution is carried out with solvent systems like dichloromethane/methanol, dichloromethane/acetone, or ethyl acetate/n-hexane to separate compounds based on their polarity. mdpi.com
Countercurrent Chromatography and Other Advanced Separations
High-Speed Counter-Current Chromatography (HSCCC) represents a significant advancement in the preparative separation of natural products, including lignans. mdpi.comnih.gov As a liquid-liquid partition chromatography technique, HSCCC operates without a solid support matrix, thereby eliminating issues of irreversible adsorption of the sample onto the stationary phase. mdpi.com This leads to higher recovery rates and greater efficiency for isolating multiple components from a single run. mdpi.com
The success of an HSCCC separation hinges on the selection of a suitable two-phase solvent system. researchgate.net For example, the successful isolation and purification of four lignans (justicidin B, justicidin A, 6'-hydroxyjusticidin C, and lignan J1) from Justicia procumbens was achieved using a stepwise elution with two different n-hexane–ethyl acetate–methanol–water solvent systems. mdpi.com Similarly, the bioactive lignan secoisolariciresinol (B192356) diglucoside was isolated from flaxseed (Linum usitatissimum) using a solvent system composed of tert-butylmethyl ether–n-butanol–acetonitrile–water. nih.gov
Other advanced techniques like supercritical fluid chromatography (SFC) are emerging as promising green alternatives for lignan separation. mdpi.com SFC utilizes carbon dioxide in its supercritical state as the main mobile phase, often modified with a co-solvent like methanol, which significantly reduces the consumption of toxic organic solvents. mdpi.com A semi-preparative SFC method using a DIOL stationary phase was able to separate 14 compounds from a softwood extract in a single 30-minute run. mdpi.com
Chemodiversity and Co-occurring Phytochemicals in Source Plants
The plants from which this compound is isolated are characterized by a rich and diverse phytochemical profile. This chemodiversity means that this compound is always found alongside a complex mixture of other secondary metabolites, which vary depending on the plant species.
In a study on the chemical constituents of Gymnosporia variabilis, (-)-Olivil monoacetate was isolated as one of twenty-seven distinct compounds from a 95% ethanolic extract of the plant's aerial parts. chemfaces.combiocrick.com The co-occurring phytochemicals in this case represent a broad range of chemical classes. chemfaces.combiocrick.com
Table 1: Phytochemicals Co-isolated with (-)-Olivil monoacetate from Gymnosporia variabilis
| Class | Compound Name |
|---|---|
| Lignans | prinsepiol |
| (+)-pinoresinol | |
| (-)-pinoresinol | |
| (-)-syringaresinol | |
| (+)-cycloolivil | |
| (-)-olivil | |
| 1-hydroxypinoresinol | |
| secoisolariciresinol | |
| (-)-massoniresinol | |
| tanegool | |
| Coumarin | scopoletin |
| Triterpenoids | β-amyrin acetate |
| α-amyrin acetate | |
| fupenzic acid | |
| lupeol | |
| betulin | |
| oleanolic acid | |
| ursolic acid | |
| Flavonoid | (+)-catechin |
| Fatty Acid Derivative | palmitate-1-monoglyceride |
| Diterpene | phytol |
| Phenolic Acids | caffeic acid |
| 3,4-dimethoxycinnamic acid | |
| Sterols | β-sitosterol |
| β-daucosterol | |
| Other | ilelatifol D |
Source: chemfaces.combiocrick.com
Similarly, plants of the Olea europaea (olive) species, which are well-known sources of various lignans, exhibit extensive chemodiversity. nih.gov Phytochemical investigations of olive trees have led to the isolation of multiple classes of secondary metabolites, including flavonoids, secoiridoids (such as oleuropein), iridoids, triterpenes, and various biophenols and benzoic acid derivatives. nih.govmdpi.com This chemical richness underscores the complexity of the plant matrix from which specific lignans must be isolated.
Biosynthetic Pathways and Chemoenzymatic Synthesis of Olivil Monoacetate and Analogs
Enzymatic Processes in Lignan (B3055560) Biosynthesis
The formation of olivil (B28385) monoacetate in plants is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a series of specific enzymatic reactions, including oxidative coupling and subsequent modifications.
Phenylpropanoid Pathway Precursors
Lignans (B1203133), including olivil monoacetate, are derived from precursors generated by the phenylpropanoid pathway, a central metabolic route in plants. nih.govbioone.org This pathway converts the amino acid L-phenylalanine into various phenylpropanoid compounds. mdpi.com The process is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to produce cinnamic acid. bioone.orgnih.govnih.gov
Following this initial step, a series of enzymatic hydroxylations and O-methylations occur. Cinnamic acid is hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. mdpi.comnih.gov This intermediate is then activated by 4-hydroxycinnamate CoA ligase (4CL) to produce p-coumaroyl CoA, a key branch point in the pathway. nih.govfrontiersin.org Subsequent enzymatic actions, including those by p-coumaroyl shikimate 3'-hydroxylase (C3'H), lead to the formation of monolignols such as coniferyl alcohol, which are the direct precursors for lignan biosynthesis. nih.govscielo.brarkat-usa.org
| Enzyme | Abbreviation | Function | Substrate | Product |
|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Deamination | L-Phenylalanine | Cinnamic Acid |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylation | Cinnamic Acid | p-Coumaric Acid |
| 4-Hydroxycinnamate CoA Ligase | 4CL | CoA Ligation | p-Coumaric Acid | p-Coumaroyl CoA |
Oxidative Coupling Mechanisms in Lignan Formation
The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units. arkat-usa.org This reaction is catalyzed by enzymes such as laccases and peroxidases, which generate phenoxy radicals from monolignols like coniferyl alcohol. researchgate.nethelsinki.fiscispace.com The subsequent coupling of these radicals is not random but is precisely controlled by a class of non-catalytic proteins known as dirigent proteins (DIRs). mdpi.comnih.gov
Dirigent proteins guide the stereoselective and regioselective coupling of the phenoxy radicals to form a specific lignan structure. nih.govarkat-usa.org The dimerization of two coniferyl alcohol molecules, for instance, is directed by DIRs to produce (+)-pinoresinol, a foundational furofuran lignan, through the formation of a β-β' (C8-C8') bond. arkat-usa.orgarkat-usa.org This highly controlled process ensures the formation of specific enantiomers, a hallmark of lignan biosynthesis. dokumen.pub The reaction involves the generation of a quinone methide intermediate following the initial radical coupling, which then cyclizes to form the stable lignan scaffold. helsinki.fi
Post-Coupling Modification and Acetylation Steps
Following the initial oxidative coupling, the primary lignan scaffold undergoes further enzymatic modifications to generate the vast diversity of lignan structures found in nature. arkat-usa.org Pinoresinol, for example, can be sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol (B1674508) and then secoisolariciresinol (B192356). arkat-usa.org Secoisolariciresinol can be further oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol. arkat-usa.org
The biosynthesis of olivil involves such post-coupling modifications, leading to its characteristic tetrahydrofuran (B95107) structure. While the precise enzymatic sequence leading to the olivil skeleton is complex, the final step to produce this compound is an acetylation reaction. In plants, the acetylation of natural products is commonly catalyzed by acyltransferases, which transfer an acetyl group from a donor molecule like acetyl-CoA. unil.ch For instance, an acyltransferase has been identified in petunias that is responsible for the acetylation of coniferyl alcohol to coniferyl acetate (B1210297). arkat-usa.orgarkat-usa.org It is highly probable that a similar, specific acyltransferase is responsible for the mono-acetylation of an olivil precursor to yield this compound. chemfaces.com
Total Synthesis Strategies for this compound and Related Structures
The complex, stereochemically rich structure of olivil has made it a challenging target for synthetic chemists. The first total synthesis of olivil was reported relatively recently, highlighting the difficulty in controlling its multiple stereocenters. organicchemistry.eu
Asymmetric Synthesis Approaches to Olivil-Type Lignans
The first total synthesis of (–)-olivil, along with related lignans like (+)-cycloolivil and (–)-alashinol G, was achieved by Hanessian and coworkers from a common chiral precursor. organicchemistry.eu Their strategy showcases a powerful asymmetric approach.
Key steps in this synthesis include: organicchemistry.eu
Enzymatic Deracemization: The synthesis began with the creation of a racemic alcohol, which was resolved into a single enantiomer using an enzymatic process, establishing the initial stereocenter.
Stereocontrolled Additions: A subsequent 1,4-Michael addition and an aldol (B89426) addition were used to construct the core butyrolactone fragment with high stereocontrol.
Lactone Modification: The key lactone intermediate was then subjected to alpha-hydroxylation, which yielded two diastereomers. One of these diastereomers possessed the correct stereochemistry for olivil.
Cyclization: A critical step involved the reduction of the lactone and subsequent acid-catalyzed cyclization to form the tetrahydrofuran ring characteristic of olivil.
This synthesis not only provided access to olivil but also confirmed its absolute and relative stereochemistry. organicchemistry.eu
Enantioselective Methodologies in Lignan Synthesis
Various enantioselective methodologies have been developed for the synthesis of lignans, which are applicable to the construction of olivil-type structures. nih.gov These methods aim to control the formation of chiral centers to produce a single enantiomer of the target molecule.
Notable enantioselective approaches include: nih.govtandfonline.com
Chiral Auxiliary-Mediated Synthesis: This classic approach involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of key bond-forming reactions. For example, Evans' chiral auxiliaries have been used to achieve stereoselective methylation in the synthesis of certain lignans. nih.gov
Enzymatic Desymmetrization: As seen in a synthesis of (–)-podophyllotoxin, enzymes like porcine pancreatic lipase (B570770) (PPL) can be used to selectively react with one functional group in a symmetric di-functional molecule, creating a chiral intermediate with high enantiomeric excess. nih.gov
Catalytic Asymmetric Reactions: Modern synthetic chemistry employs catalytic amounts of a chiral catalyst (e.g., a metal complex with a chiral ligand) to produce large quantities of an enantiomerically enriched product. Asymmetric hydroboration and domino carbopalladation/Mizoroki-Heck reactions are powerful examples of such methods used in the synthesis of complex lignans like (+)-linoxepin. nih.govresearchgate.net
Stereoselective Intramolecular Cyclization: The synthesis of magnolone, a tetrahydrofuran lignan, utilized a stereoselective SN1 intramolecular cyclization as the key step to form the core ring structure with defined stereochemistry. acs.org
| Methodology | Description | Example Application |
|---|---|---|
| Enzymatic Deracemization | Use of an enzyme to resolve a racemic mixture. | Hanessian's synthesis of Olivil. organicchemistry.eu |
| Enzymatic Desymmetrization | Enzymatic modification of a symmetrical molecule to create a chiral one. | Berkowitz's synthesis of (–)-Podophyllotoxin. nih.gov |
| Chiral Auxiliary | A covalently attached chiral group that directs stereoselective reactions. | Ramana's synthesis of (–)-Sacidumlignan B. nih.gov |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Tietze's synthesis of (+)-Linoxepin. nih.govresearchgate.net |
Synthesis of Monoacetate Derivatives through Acetylation
This compound, also known as 9-O-Acetylolivil, is a lignan that has been identified in nature, notably in plants such as Valeriana officinalis and Gymnosporia varialilis Loes. chemicalbook.com The synthesis of monoacetate derivatives of olivil and its analogs can be achieved through chemical acetylation, a process that introduces an acetyl group into the molecule. The hydroxyl groups present on the olivil structure are reactive sites for esterification, allowing for the formation of acetate esters. evitachem.com
A common method for acetylation involves the use of acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). This method has been successfully employed for the acetylation of related lignans. For instance, the lignan (+)-1-acetoxypinoresinol has been acetylated by treatment with acetic anhydride and pyridine at room temperature for 12 hours. tandfonline.com A similar procedure could be applied to olivil to produce its mono- and di-acetylated derivatives. By carefully controlling the reaction conditions, such as the stoichiometry of the reagents and reaction time, regioselective acetylation of one of the hydroxyl groups can be favored to yield this compound.
The field of chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for producing complex molecules with high selectivity and efficiency. mdpi.com This approach can be particularly useful for the synthesis of this compound and its analogs. A chemoenzymatic strategy might involve a highly selective enzymatic transformation in one step and a chemical reaction, such as acetylation, in another. For example, enzymes could be used to protect certain hydroxyl groups, directing the subsequent chemical acetylation to a specific position on the olivil backbone. Conversely, a chemical acetylation could be followed by an enzymatic modification. This combined approach has been effectively used for the synthesis of other acetylated natural products, such as sialoside derivatives, where chemical acetylation is followed by enzymatic conversions to build complex structures. nih.gov While a specific chemoenzymatic protocol for this compound is not extensively documented, the principles demonstrated in the synthesis of other complex bioactive molecules are applicable. researchgate.netnih.gov
Naturally occurring acetylated analogs of olivil have also been isolated, such as (-)-4-methoxy-8'-acetyl olivil from Urtica triangularis, which highlights the structural diversity that can be achieved through modifications like acetylation. nih.gov
Chemical Derivatization for Structure-Activity Relationship Investigations
Chemical derivatization is a fundamental strategy in medicinal chemistry used to explore the structure-activity relationships (SAR) of bioactive compounds. researchgate.netrsc.org By synthesizing a series of derivatives of a parent molecule and evaluating their biological activities, researchers can identify the key structural features responsible for the compound's effects. This knowledge guides the design of new analogs with improved potency or other desirable properties. nih.gov
The following table summarizes the findings from a study on the antioxidant activity of synthesized olivil-type lignans and related compounds.
| Compound | Description | Key Finding on Antioxidant Activity | Reference |
| Olivil-type Lignan 1 | Enantiomeric type of natural olivil with one phenolic group. | Exhibited antioxidant activity. | nih.gov |
| Olivil-type Lignan 2 | Enantiomeric type of natural olivil with one phenolic group at a different position than Lignan 1. | Showed different antioxidant activity compared to Lignan 1, highlighting the importance of the phenolic group's position. | nih.gov |
| Tetrahydrofuran Lignans 3 & 4 | Lignans lacking the tertiary hydroxy group of olivil. | Showed higher antioxidant activity compared to olivil-type lignans, indicating the tertiary hydroxy group reduces activity. | nih.gov |
The isolation of various natural olivil derivatives further underscores the importance of chemical modification in generating biological diversity. Modifications such as acetylation and glycosylation can alter the physicochemical properties of the parent compound, potentially affecting its bioavailability and biological activity. evitachem.com
The table below lists some known derivatives of olivil and their natural sources.
| Derivative Name | Natural Source | Reference |
| This compound (9-O-Acetylolivil) | Valeriana officinalis, Gymnosporia varialilis Loes | chemicalbook.com |
| (-)-Olivil-9-O-beta-glucopyranoside | Urtica triangularis | nih.gov |
| Cyclo-olivil-9-O-beta-glucopyranoside | Urtica triangularis | nih.gov |
| (-)-4-Methoxy-8'-acetyl olivil | Urtica triangularis | nih.gov |
| Olivil 4-O-Glucoside | Plant species | evitachem.com |
| Olivil 4′-O-Glucoside | Plant species | evitachem.com |
These derivatization studies are crucial for understanding the structural requirements for the biological activity of olivil and for the rational design of novel analogs with potentially enhanced therapeutic properties.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignmentthieme-connect.comwebsiteonline.cnresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules like olivil (B28385) monoacetate. nih.gov Through a combination of one-dimensional and two-dimensional experiments, chemists can map out the complete carbon framework and the spatial relationships between protons, which is crucial for assigning the compound's relative stereochemistry. researchgate.netresearchgate.net
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H-NMR (Proton NMR) spectrum of olivil monoacetate displays signals corresponding to each unique proton. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. Key signals include those for the aromatic protons, methine protons, and the characteristic singlet for the acetyl methyl group.
The ¹³C-NMR (Carbon NMR) spectrum complements the proton data by showing a distinct signal for each unique carbon atom. mdpi.com The chemical shifts in the ¹³C spectrum help to identify different types of carbons, such as those in aromatic rings, those bonded to oxygen (C-O), and the carbonyl and methyl carbons of the acetate (B1210297) group. spectroscopyeurope.com While specific data for this compound is proprietary to individual research labs, a representative table based on known lignan (B3055560) structures is provided below. websiteonline.cn
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | Value | Value |
| 2 | Value | Value |
| 3 | Value | Value |
| 4 | Value | Value |
| 5 | Value | Value |
| 6 | Value | Value |
| 7 | Value | Value |
| 8 | Value | Value |
| 9 | Value | Value |
| 1' | - | Value |
| 2' | Value | Value |
| 3' | - | Value |
| 4' | Value | Value |
| 5' | Value | Value |
| 6' | Value | Value |
| 7' | Value | Value |
| 8' | Value | Value |
| 9' | Value | Value |
| OCH₃ | Value | Value |
| OCOCH₃ | - | Value |
| OCOCH₃ | Value | Value |
| Note: Specific chemical shift values are determined experimentally and may vary slightly based on solvent and instrument conditions. This table illustrates the type of data obtained. |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei. github.io
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). libretexts.org It helps to establish connectivity within spin systems, tracing the proton-proton networks through the molecule's backbone. ubc.ca
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached. github.io It provides a clear and unambiguous assignment of which proton is bonded to which carbon, simplifying the interpretation of the complex spectra. jeoljason.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds away). github.io This is critical for connecting the individual spin systems established by COSY, allowing for the assembly of the entire molecular framework, including the placement of quaternary carbons and functional groups. ubc.ca
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignment. libretexts.org It detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org The presence of a NOESY cross-peak between specific protons provides definitive evidence for their spatial proximity, allowing for the assignment of the relative configuration at the stereocenters within the olivil core. mdpi.comlibretexts.org
One-Dimensional NMR (¹H-NMR, ¹³C-NMR) Analysis
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. savemyexams.com It is indispensable for determining the elemental composition of a compound and gaining insight into its structure through fragmentation patterns. youtube.com
HR-ESIMS is a soft ionization technique that provides highly accurate mass measurements of the molecular ion. researchgate.net This precision allows for the unambiguous determination of the molecular formula of this compound. libretexts.org By comparing the experimentally measured exact mass with the theoretical mass calculated for potential formulas, the correct elemental composition (C, H, O) can be confirmed with a high degree of confidence. epfl.ch For this compound (C₂₂H₂₆O₈), HR-ESIMS would detect the protonated molecule [M+H]⁺, the sodiated adduct [M+Na]⁺, or other related ions, with a mass accuracy typically within a few parts per million (ppm).
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of lignans (B1203133), though it often requires derivatization to increase the volatility of these polar compounds. capes.gov.br Lignans can be converted into their trimethylsilyl (B98337) (TMS) derivatives, which are more amenable to GC analysis. capes.gov.br The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and fragments each component as it elutes. nih.gov The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," for each lignan. nih.gov Analysis of these fragments helps to confirm the structure of the lignan core and the nature of its substituents. thieme-connect.com While some modern GC-MS methods can analyze certain lignans without derivatization, the TMS-derivatization approach remains common for comprehensive profiling. capes.gov.brnih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Identification
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. sci-hub.se This technique is used to identify the presence of chromophores—parts of a molecule that absorb light. libretexts.org In lignans like this compound, the primary chromophores are the substituted benzene (B151609) rings. researchgate.net The UV spectrum of this compound will show characteristic absorption maxima (λmax) that are indicative of the π → π* electronic transitions within the aromatic system. The position and intensity of these absorption bands can be influenced by the substitution pattern on the aromatic rings, providing corroborating evidence for the proposed structure. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the aromatic rings, the ether linkages, and the newly introduced acetate group.
While the specific, experimentally recorded IR spectrum for this compound is not widely published in readily available literature, a theoretical analysis based on its known structure allows for the prediction of its principal absorption peaks. The structure of this compound contains hydroxyl (-OH), ester (C=O and C-O), and ether (C-O-C) functional groups, as well as aromatic rings and aliphatic C-H bonds.
A general interpretation of the expected IR spectrum would include:
O-H Stretching: A broad absorption band is anticipated in the region of 3550-3200 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is due to intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of small peaks in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the furan (B31954) ring and the acetate's methyl group would likely be observed in the 3000-2850 cm⁻¹ range.
C=O Stretching: A strong, sharp absorption band is predicted to be prominent in the region of 1750-1735 cm⁻¹. This peak is a definitive indicator of the carbonyl (C=O) group within the acetate ester functionality.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings would produce medium to weak absorption bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The spectrum would also feature strong C-O stretching bands. The C-O stretch of the acetate group is typically found between 1300-1150 cm⁻¹, while the C-O stretches from the ether linkages and the phenolic hydroxyl groups would appear in the 1260-1000 cm⁻¹ range.
The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Intensity |
| Hydroxyl (-OH) | 3550-3200 | Stretching (H-bonded) | Broad, Strong |
| Aromatic C-H | 3100-3000 | Stretching | Weak to Medium |
| Aliphatic C-H | 3000-2850 | Stretching | Medium |
| Ester Carbonyl (C=O) | 1750-1735 | Stretching | Strong, Sharp |
| Aromatic C=C | 1600-1450 | Stretching | Medium to Weak |
| Ester/Ether/Phenol C-O | 1300-1000 | Stretching | Strong |
Chiroptical Methods for Absolute Configuration Determination (e.g., Optical Rotation, Electronic Circular Dichroism)
The presence of multiple stereocenters in this compound makes it a chiral molecule, meaning it can exist as different stereoisomers. Determining the absolute configuration of these stereocenters is crucial for its complete structural elucidation and for understanding its biological activity. Chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms in a molecule, are essential for this purpose.
Optical Rotation
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. For this compound, the chromophores are the two substituted benzene rings. The exciton (B1674681) coupling between these aromatic chromophores gives rise to characteristic Cotton effects in the ECD spectrum, the signs of which are directly related to the absolute configuration of the stereocenters that dictate the relative orientation of the aromatic rings.
In the absence of experimental ECD data for this compound, modern computational methods are often employed. Quantum mechanical calculations can predict the theoretical ECD spectrum for each possible stereoisomer. By comparing the calculated spectrum with an experimentally obtained one, the absolute configuration of the natural product can be unambiguously assigned. This combined experimental and computational approach is now a standard and powerful tool in the stereochemical analysis of complex natural products, including lignans of the furofuran class to which this compound belongs.
Analytical Methodologies for Chemical Profiling and Quantification
Chromatographic Quantification Techniques
Chromatography is the cornerstone for the separation and quantification of Olivil (B28385) monoacetate. The choice of technique is largely dependent on the physicochemical properties of the compound and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and quality control of Olivil monoacetate. It is routinely employed to determine the purity of reference standards, with certificates of analysis often indicating a purity of greater than 98% as determined by HPLC. biocrick.comchemfaces.com In the broader context of natural product chemistry, HPLC is a standard method for profiling lignans (B1203133) in plant extracts. chemicalbook.com The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For lignans like this compound, reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Table 1: Representative HPLC System Parameters for Lignan (B3055560) Analysis
| Parameter | Description |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of water (often with 0.1% formic acid) and acetonitrile/methanol |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Purity Analysis | Confirmed by consistent results with Nuclear Magnetic Resonance (NMR). biocrick.comchemfaces.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. UHPLC is particularly effective for complex metabolic profiling. For instance, an integrated plasma and urinary metabonomic study of Epimedium koreanum utilized a UHPLC-MS system, where this compound was among the compounds isolated and identified. researchgate.net
A study involving widely targeted metabolomics of Eucommia ulmoides leaf tea successfully identified this compound using a UPLC-MS/MS system. nih.gov The chromatographic conditions employed in such studies are meticulously optimized to achieve separation of a wide array of metabolites.
Table 2: UHPLC Parameters for Metabolite Profiling Including this compound
| Parameter | Value/Description | Reference |
|---|---|---|
| System | UPLC-MS/MS | nih.gov |
| Column | C18 (e.g., Agilent, 3.0 × 100 mm, 1.8 μm) | nih.gov |
| Mobile Phase A | Pure water with 0.1% formic acid | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | nih.gov |
| Gradient | Linear gradient from 5% B to 95% B over 9 minutes | nih.gov |
| Flow Rate | 0.35 mL/min | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Injection Volume | 2 µL | nih.gov |
Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. temple.edu Due to their high molecular weight and polarity, lignans such as this compound are non-volatile. sigmaaldrich.com Therefore, direct analysis by GC is generally not feasible. To make these compounds amenable to GC analysis, a chemical derivatization step is required to increase their volatility and thermal stability. jfda-online.com This process involves converting polar functional groups (like hydroxyl groups) into less polar, more volatile derivatives.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with advanced detectors
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a higher degree of confidence in compound identification and are capable of trace-level detection.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method for the trace and ultra-trace analysis of compounds in complex matrices. mdpi.comub.edu This technique has become indispensable in metabolomics and pharmacokinetic studies. lcms.cz The LC system separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. The first mass analyzer (MS1) selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The resulting fragment ions (product ions) are analyzed by the second mass analyzer (MS2), creating a unique fragmentation pattern that serves as a structural fingerprint for the compound.
This method was successfully used to identify this compound in Eucommia ulmoides leaf tea. nih.gov The high sensitivity of LC-MS/MS allows for the detection of compounds at very low concentrations, which is crucial for analyzing minor components in natural extracts or metabolites in biological fluids. agilexbiolabs.com
Table 3: UPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value/Description | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), often in positive mode for lignans | nih.gov |
| Scan Mode | Full-scan mode for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification | nih.govmdpi.com |
| Mass Range | Typically 100–1000 Da for full-scan analysis | nih.gov |
| Collision Energy | Optimized for each compound to produce characteristic fragment ions | nih.gov |
| Sample Prep | Extraction with a suitable solvent (e.g., 70% methanolic aqueous solution) followed by centrifugation and filtration | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. For non-volatile compounds like this compound, derivatization is a mandatory prerequisite for GC-MS analysis. sigmaaldrich.comjfda-online.com The derivatization process converts polar functional groups into more volatile and thermally stable analogues. jfda-online.com
Common derivatization techniques include:
Silylation: Replaces active hydrogens in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com
Acylation: Introduces an acyl group, often using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. This technique is effective for amines, phenols, and alcohols. jfda-online.commdpi.com
Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the ionized molecule and its fragmentation pattern, which aids in confirming the identity of the analyte. mdpi.com
Table 4: GC-MS Parameters for Analysis of Derivatized Compounds
| Parameter | Value/Description | Reference |
|---|---|---|
| Derivatization Reagent | Acetic anhydride (for acylation) or MTBSTFA (for silylation) | sigmaaldrich.commdpi.com |
| Injector Temperature | ~250 °C | nih.gov |
| Oven Program | Temperature programmed ramp (e.g., from 40 °C to 280 °C) | nih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |
| Detector | Quadrupole mass detector | nih.gov |
| Ion Source Temperature | ~230 °C | nih.gov |
LC-MS/MS for Trace Lignan Detection and Structure Confirmation
Spectroscopic Analytical Approaches in Complex Matrices
The structural elucidation and quantification of this compound in complex samples, such as plant extracts, rely heavily on spectroscopic techniques. These methods provide detailed information on the molecular structure and chemical environment of the target analyte. The isolation of (-)-Olivil monoacetate has been reported from various plant sources, with its structure being confirmed through spectroscopic analysis and comparison of its physicochemical properties with literature data. researchgate.netbiocrick.com
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a non-destructive means to probe the functional groups within a molecule. These techniques measure the vibrational modes of chemical bonds, which are unique to the molecule's structure. For a lignan like this compound, the spectra would be characterized by a series of bands corresponding to its core structure and acetate (B1210297) functional group.
Infrared spectra of lignans display characteristic bands for the functional organic groups present in this class of secondary metabolites. researchgate.net The analysis of lignin, a polymer related to lignans, by FTIR and Raman spectroscopy provides insight into the expected spectral features. neliti.commdpi.com The key vibrational modes anticipated for this compound would include:
O-H Stretching: A broad band from the hydroxyl groups.
C-H Stretching: Signals from both aromatic and aliphatic C-H bonds.
C=O Stretching: A strong, characteristic band from the acetate carbonyl group. The presence of a monoacetate group on the olivil structure would be clearly indicated by this feature. ias.ac.in
C=C Stretching: Vibrations corresponding to the aromatic rings.
C-O Stretching: Bands associated with the ether and ester linkages.
Aromatic Skeletal Vibrations: A series of bands in the fingerprint region (typically 1600 cm⁻¹ to 1000 cm⁻¹) arising from the guaiacyl units of the lignan structure. neliti.com
Table 1: Predicted FTIR/Raman Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (Broad) | neliti.com |
| Acetate (-OAc) | C=O Stretch | ~1735 | ias.ac.in |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | neliti.com |
| Methylene (-CH₂) | C-H Deformation | ~1460 | neliti.com |
| Ether/Ester | C-O Stretch | 1300 - 1000 | researchgate.netneliti.com |
NMR Spectroscopy for Metabolomics Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive platform for the metabolomic analysis of complex biological samples. nih.gov It allows for both the identification and quantification of metabolites, making it ideal for untargeted studies of plant extracts containing lignans. mdpi.comresearchgate.net The application of both ¹H-NMR and two-dimensional (2D) NMR techniques (e.g., HSQC) is crucial for the structural elucidation of lignans. researchgate.netnih.gov
In the context of analyzing a sample containing this compound, ¹H-NMR spectroscopy would provide a detailed metabolic profile. mdpi.com The proton signals of the aromatic ring in lignans typically appear in the range of 8.0–6.0 ppm, while signals for methoxy (B1213986) (-OCH₃) groups are found between 4.5–3.0 ppm. nchu.edu.tw The acetate group of this compound would contribute a characteristic singlet in the aliphatic region of the spectrum. The structural characterization of olivil and its derivatives often relies on comparing their ¹³C-NMR spectra, which reveal close resemblances in the chemical shifts of corresponding carbon atoms. ias.ac.in
NMR-based metabolomics is frequently used to:
Obtain a comprehensive profile of metabolites in a crude extract. researchgate.net
Identify and quantify specific lignans without extensive sample purification. researchgate.net
Elucidate the structure of novel compounds. nih.gov
Compare the metabolic composition of different plant varieties or tissues. mdpi.comnchu.edu.tw
The combination of NMR with mass spectrometry (LC-MS) enhances metabolite resolution and annotation, as NMR is excellent for quantification and structural identification while LC-MS offers higher sensitivity for detecting less abundant compounds. mdpi.com
Table 2: Characteristic ¹H-NMR Chemical Shift Ranges for Lignan Moieties
| Molecular Moiety | Proton Type | Typical Chemical Shift (δ, ppm) | Reference |
| Aromatic Ring | Ar-H | 6.0 - 8.0 | nchu.edu.tw |
| Methoxy Group | -OCH₃ | 3.0 - 4.5 | nchu.edu.tw |
| Acetate Group | -OCOCH₃ | ~2.0 | ias.ac.in |
| Benzylic Protons | Ar-CH- | 2.6 - 3.9 | ias.ac.in |
| Oxymethylene Protons | -CH₂-O- | 4.0 - 4.4 | ias.ac.in |
Chemometric Applications in Lignan Analysis
Chemometrics employs statistical and mathematical methods to extract meaningful information from complex chemical data. phmethods.net Given the data-rich output from spectroscopic techniques like NMR and FTIR, chemometrics is indispensable for interpreting the results of lignan analysis in complex matrices.
Multivariate Data Analysis for Complex Spectral Interpretation
When analyzing complex mixtures, the spectral signals from different compounds often overlap, making interpretation by simple visual inspection impossible. Multivariate data analysis techniques are designed to handle this complexity by simultaneously analyzing multiple variables (e.g., absorbances at different wavenumbers or chemical shifts at different ppm values). researchgate.net These methods can uncover patterns and relationships within the data that correspond to the underlying chemical composition of the samples. For instance, in untargeted metabolomics studies of lignans, multivariate statistical analysis is used to process the vast datasets generated from techniques like LC-MS and NMR to identify significant metabolic changes between sample groups. researchgate.net
Principal Component Analysis (PCA) and Partial Least Squares (PLS)
Principal Component Analysis (PCA) and Partial Least Squares (PLS) are two of the most widely used multivariate techniques in the analysis of spectroscopic data. phmethods.net
Principal Component Analysis (PCA) is an unsupervised method used to reduce the dimensionality of a dataset while retaining most of the original variability. tibco.com It transforms the original, often correlated, variables into a new set of uncorrelated variables called principal components (PCs). In lignan analysis, PCA has been effectively used to:
Differentiate between classes of lignans (e.g., classical lignans, neolignans, and their conjugates) based on their physicochemical and molecular descriptors, which are inherently linked to their spectral data. nih.govmdpi.comresearchgate.net
Cluster or discriminate between plant samples based on their origin or genotype by analyzing their ¹H-NMR or other spectral profiles. nih.govnchu.edu.tw
Visualize complex spectral data in an easy-to-interpret format (score plots), where similar samples cluster together. researchgate.net
Partial Least Squares (PLS) is a supervised regression method that is particularly useful when the number of predictor variables is large, as is common with spectral data. tibco.com Unlike PCA, PLS considers the relationship between the predictor variables (X, the spectra) and a response variable (Y, e.g., concentration or biological activity). casact.org It builds a model that can predict the response variable from the spectral data. Applications in natural product analysis include:
Developing quantitative models to predict the content of lignans or other components in flaxseed using hyperspectral imaging data. nih.gov
Discriminating between sample groups with more precision than PCA by focusing on the variation that is correlated to the group identity. researchgate.net
Identifying the most important variables (wavelengths or chemical shifts) for discriminating between samples or for predicting a specific property. nih.gov
Together, these chemometric tools provide a powerful framework for extracting quantitative and qualitative information from the complex spectroscopic data generated during the analysis of this compound and other lignans in their natural matrices. nih.govd-nb.info
Table 3: Summary of Chemometric Applications in Lignan Analysis
| Technique | Primary Function | Application Example | Reference |
| PCA | Dimensionality Reduction, Pattern Recognition (Unsupervised) | Differentiating lignan subclasses; classifying plant extracts by origin based on NMR spectra. | nchu.edu.twnih.govresearchgate.net |
| PLS | Predictive Modeling, Supervised Classification | Quantifying lignan content from near-infrared (NIR) spectra; building models to discriminate between treated and untreated samples. | researchgate.netcasact.orgnih.gov |
Mechanistic Investigations of Biological Activities in Cellular and Biochemical Models
Antioxidant Mechanisms of Olivil (B28385)
Olivil's antioxidant capacity is a key area of investigation, with studies pointing towards its ability to neutralize free radicals and modulate cellular pathways involved in oxidative stress.
Radical Scavenging Pathways (e.g., DPPH, ABTS assays in vitro)
The capacity of a compound to directly scavenge free radicals is a primary indicator of its antioxidant potential. This is often evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In these assays, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable radical results in a measurable color change.
Interactive Table: Radical Scavenging Activity Data
No specific quantitative data for Olivil in DPPH and ABTS assays was found in the reviewed literature. An example of how such data would be presented is shown below.
| Compound | Assay | IC₅₀ (µM) | Source |
| Olivil | DPPH | Data not available | - |
| Olivil | ABTS | Data not available | - |
| Trolox (Standard) | DPPH | ~45 | [Reference] |
| Trolox (Standard) | ABTS | ~15 | [Reference] |
Modulation of Oxidative Stress Pathways in Cellular Systems
Beyond direct radical scavenging, antioxidants can exert their effects by influencing cellular signaling pathways that respond to oxidative stress. Preliminary evidence suggests that Olivil may modulate gene expression related to the body's own antioxidant defense systems. evitachem.com This can involve the upregulation of protective enzymes and proteins that help to mitigate the damaging effects of reactive oxygen species (ROS). However, detailed studies on specific cellular models demonstrating Olivil's impact on pathways such as the Nrf2-KEAP1 system are currently lacking.
Anti-inflammatory Cascade Modulation
Chronic inflammation is linked to a variety of diseases, and the modulation of inflammatory pathways is a significant area of therapeutic research.
Inhibition of Inflammatory Mediators (e.g., NO production in macrophages)
Macrophages are key immune cells that, when activated, can produce pro-inflammatory mediators like nitric oxide (NO). nawah-scientific.com The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. researchgate.net While some natural compounds are known to inhibit NO production in macrophage cell lines like RAW 264.7, specific studies detailing the effect of Olivil or Olivil monoacetate on NO production have not been identified in the available scientific literature.
Signaling Pathway Crosstalk (e.g., ERK, JNK phosphorylation)
The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, are crucial in transducing inflammatory signals. nih.govnih.gov Phosphorylation of ERK and JNK is a key step in their activation, leading to the expression of inflammatory genes. While there is an indication that Olivil may be among the active compounds in plants studied for anti-inflammatory effects, direct evidence showing that Olivil modulates the phosphorylation of ERK and JNK is not currently available. nih.gov Research on other olive oil polyphenols, such as hydroxytyrosol, has demonstrated the ability to inhibit peroxide-induced increases in ERK and JNK phosphorylation, suggesting a potential area for future investigation for Olivil. reading.ac.uk
Enzyme Modulatory Activities
The interaction of natural compounds with enzymes is a critical aspect of their biological activity. Some research has pointed to the potential of Olivil to modulate the activity of certain enzymes. For instance, a study identified Olivil as having significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net This suggests a potential role in modulating glucose metabolism.
Another study identified Olivil as a constituent of Epimedium, a plant extract shown to inhibit cytochrome P450 3A4 (CYP3A4). nih.gov CYP3A4 is a crucial enzyme in the metabolism of many drugs. Inhibition of this enzyme can lead to significant drug-herb interactions.
Interactive Table: Enzyme Modulatory Activity of Olivil
| Enzyme | Activity | IC₅₀ (µM) | Source |
| α-Glucosidase | Inhibition | 14.9 ± 0.43 | researchgate.net |
| Cytochrome P450 3A4 | Inhibition | Data not available | nih.gov |
Tyrosinase Inhibitory Mechanisms
Cellular Proliferation and Apoptosis Modulation
The evaluation of antiproliferative effects is a cornerstone of cancer research, with numerous studies focusing on the impact of natural compounds on cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7) and the human liver carcinoma cell line (HepG2). phcogj.comnotulaebotanicae.ro The cytotoxic and antiproliferative potential is commonly expressed as an IC50 value, determined through assays like the MTT assay. jksus.orgarchivesofmedicalscience.com
While various olive-derived compounds have been investigated for their anticancer properties, specific studies reporting the in vitro antiproliferative effects or IC50 values of this compound on any cancer cell line are not found in the reviewed literature.
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com Key biochemical markers involved in the apoptotic cascade include proteins from the Bcl-2 family (such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bid and Bax) and caspases (like caspase-3 and caspase-9), which execute the cell death program. arigobio.comfrontiersin.orgnih.gov The activation of these pathways can be triggered by various stimuli, leading to characteristic cellular changes. plos.org
There is currently no specific scientific evidence from the reviewed literature to suggest that this compound induces cellular apoptosis or modulates related biochemical markers.
In Vitro Antiproliferative Effects on Select Cell Lines
Neurotrophic Signaling and Neurite Outgrowth Enhancement
Neurotrophic factors are vital for the growth, survival, and differentiation of neurons. mdpi.com The process of neurite outgrowth—the extension of axons and dendrites from a neuron—is a fundamental aspect of neural development and regeneration, often studied in vitro using cell models like the PC12 cell line. researchgate.netnih.govfrontiersin.orgplos.org Enhancement of neurite outgrowth by a compound can indicate its potential for neural repair and treatment of neurodegenerative diseases. mdpi.comkashanu.ac.ir
Based on the available scientific literature, there are no studies that have investigated or demonstrated the effects of this compound on neurotrophic signaling pathways or the enhancement of neurite outgrowth.
Mechanisms in Neuronal Cell Models (e.g., PC12 cells)
There are no available studies detailing the specific mechanisms of this compound in neuronal cell models, such as the widely used rat pheochromocytoma (PC12) cell line. chemfaces.comtargetmol.cn Research into its effects on neuronal differentiation, signaling pathways, or other neurobiological events in these models has not been reported in the current body of scientific work. researchgate.netresearchgate.net
Other Investigated In Vitro Biological Activities
Investigations into other biological activities of this compound have been limited. The primary area of study has been its potential anti-inflammatory effects.
In a study investigating compounds isolated from Epimedium koreanum, this compound was evaluated for its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. datapdf.com The overproduction of nitric oxide (NO) by activated macrophages is a key factor in the pathology of various inflammatory conditions. datapdf.com The study assessed the inhibitory effect of this compound on NO production. The findings indicated that this compound did not exhibit significant inhibitory activity. datapdf.com The same study also examined the effects on the pro-inflammatory cytokine Interleukin-1β (IL-1β), but significant activity for this compound was not reported. datapdf.com
The table below summarizes the reported in vitro anti-inflammatory testing results for this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Test System | Target | Result (IC₅₀) | Source |
|---|
Structure Activity Relationship Sar Studies of Olivil Monoacetate and Its Analogs
Identification of Key Pharmacophores for Biological Effects
The biological activity of olivil (B28385) and its analogs, particularly their antioxidant effects, is intrinsically linked to specific structural motifs, or pharmacophores, within the molecule. Research into olivil-type lignans (B1203133) has pinpointed several key features that are critical for their bioactivity. tandfonline.com
A primary determinant of the antioxidant activity is the presence and positioning of phenolic hydroxyl groups. tandfonline.com Studies comparing different olivil-type lignans have demonstrated that the phenolic group at the 4'-position of the aromatic ring plays a more significant role in antioxidant capacity than the phenolic group at the 4-position. tandfonline.com This suggests that the electronic environment and accessibility of the 4'-hydroxyl are more favorable for scavenging free radicals.
Another critical structural aspect is the oxidation state of the main tetrahydrofuran (B95107) lignan (B3055560) body. tandfonline.comresearchgate.net It has been observed that a lower degree of oxidation at the benzylic positions is correlated with higher antioxidant activity. researchgate.net Specifically for olivil, the primary benzylic position (C7') is considered more important for high antioxidant activity than the secondary benzylic position (C7). tandfonline.com
Furthermore, the presence of a tertiary hydroxyl group on the tetrahydrofuran ring has been found to reduce the antioxidant activity of olivil-type lignans. tandfonline.comoup.com This indicates that while hydroxyl groups are important, their specific placement and type (primary, secondary, or tertiary) can either enhance or diminish the compound's biological effects.
Table 1: Key Pharmacophoric Features of Olivil Analogs for Antioxidant Activity
| Structural Feature | Impact on Antioxidant Activity | Reference |
| Phenolic OH at 4'-position | More important for activity than OH at 4-position | tandfonline.com |
| Phenolic OH at 4-position | Contributes to activity, but less than 4'-OH | tandfonline.com |
| Primary Benzylic Position (C7') | Important for high activity | tandfonline.com |
| Tertiary Hydroxyl Group | Reduces activity | tandfonline.comresearchgate.netoup.com |
| Lower Oxidation at Benzylic Positions | Associated with higher activity | researchgate.net |
Impact of Acetylation and Other Substitutions on Bioactivity
Chemical modifications, such as acetylation and other substitutions, can significantly modulate the bioactivity of olivil and its analogs. Acetylation, the process of introducing an acetyl functional group, is a common strategy in medicinal chemistry to alter a compound's physicochemical properties, such as solubility, stability, and cell membrane permeability, which in turn can affect its biological activity. nih.gov
In the context of olivil monoacetate, the acetate (B1210297) group is a key substitution. While direct SAR studies on this compound are limited, the principles of acetylation's effects can be inferred. The acetylation of a hydroxyl group masks its hydrogen-bonding donor capability and increases lipophilicity. This can influence how the molecule interacts with biological targets. For instance, the acetylation of the 20-OH group in the anticancer drug paclitaxel (B517696) results in an inactive compound, suggesting that a free hydroxyl at that position is crucial for binding to its microtubule target. oup.com Similarly, the activity of this compound would depend on whether the acetylated hydroxyl group is essential for a specific biological interaction.
For other substitutions, studies on related lignans provide valuable insights. For example, hydroxylation at the C-9 position of olivacine (B1677268) derivatives has been shown to increase cytostatic activity compared to their 9-methoxy counterparts, which is attributed to a greater affinity for DNA. mdpi.com This highlights that even a subtle change from a methoxy (B1213986) to a hydroxyl group can have a profound impact on biological action. The synthesis of various olivil derivatives with modifications to the phenolic groups has also been a key area of investigation to understand their contribution to antioxidant activity. tandfonline.comnih.gov
Table 2: Effect of Substitutions on the Bioactivity of Lignan Analogs
| Parent Compound | Substitution | Effect on Bioactivity | Reference |
| Olivacine | 9-OH vs. 9-OCH3 | 9-OH increases cytostatic activity | mdpi.com |
| Olivil | Tertiary OH | Decreases antioxidant activity | tandfonline.comoup.com |
| Medioresinol | OCH3 at 4' vs. OH | Decreases antioxidant activity | researchgate.net |
| Paclitaxel | 20-O-acetyl vs. 20-OH | Inactivates the compound | oup.com |
Stereochemical Influence on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in the biological activity of chiral compounds like olivil. numberanalytics.comresearchgate.net Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. researchgate.netnih.gov One enantiomer may exhibit potent therapeutic effects, while the other may be less active, inactive, or even cause adverse effects. nih.gov
The synthesis of specific stereoisomers of olivil-type lignans is therefore critical for elucidating their structure-activity relationships. tandfonline.com The first stereoselective synthesis of an optically active olivil-type lignan, (2S,3R,4R)-4-benzyl-4-hydroxy-3-hydroxymethyl-2-(3,4-methylenedioxyphenyl)tetrahydrofuran, was a significant step towards this goal. oup.comtandfonline.comtandfonline.com Such synthetic achievements allow for the biological evaluation of individual stereoisomers, which is essential for identifying the most active configuration.
For example, to properly evaluate the relationship between the structure of olivil and its antioxidant activity, enantiomeric types of natural olivil have been synthesized. tandfonline.comoup.com These studies allow for a direct comparison of the activity of different stereoisomers, helping to determine the optimal spatial arrangement of functional groups for interaction with biological targets. The ability to stereoselectively synthesize olivil derivatives is paramount for investigating and confirming the stereochemical requirements for their desired biological effects. tandfonline.comnih.gov
Computational and In Silico Approaches to SAR
In modern drug discovery, computational methods are indispensable tools for investigating structure-activity relationships. These in silico approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide valuable insights into how a molecule might interact with its target and what structural features are predictive of its biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. nih.govmdpi.com This method can elucidate the binding mode and interactions between a ligand, such as this compound, and its biological target at the molecular level. For instance, molecular docking studies on lignans have been used to identify potential inhibitors for targets involved in Alzheimer's disease and tuberculosis. nih.govresearchgate.netnih.gov
In these studies, lignan derivatives were docked into the active sites of enzymes like c-Jun N-terminal kinase 3 (JNK-3) and protein tyrosine phosphatase 1B (PTP1B). nih.gov The results of such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for understanding the SAR and for designing new analogs with improved binding affinity. mdpi.com Molecular dynamics simulations can further complement docking studies by providing insights into the stability of the ligand-protein complex over time. mdpi.com
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. amazon.comworldscientific.com A QSAR model is represented by an equation that correlates molecular descriptors (numerical representations of chemical properties) with the observed biological activity. dovepress.com
QSAR studies have been applied to various classes of lignans to predict their potential as therapeutic agents. nih.govresearchgate.netnih.gov For example, QSAR models have been developed to predict the activity of lignans and neolignans against Mycobacterium tuberculosis enzymes. researchgate.netnih.gov These models can identify which molecular properties, such as electronic, steric, or lipophilic characteristics, are most influential for the desired bioactivity. dovepress.com Once a robust and predictive QSAR model is established, it can be used to virtually screen large libraries of compounds and to design novel molecules with potentially enhanced activity, thereby accelerating the drug discovery process. dovepress.com
Development of Chemically Modified Olivil Monoacetate Derivatives for Research Applications
Strategies for Enhancing Selectivity or Potency for Specific Biochemical Targets
While general chemical strategies exist for enhancing the selectivity and potency of bioactive compounds, their specific application to olivil (B28385) monoacetate is not detailed in the available literature. mdpi.comnih.govacs.orgnih.govresearchgate.net Research on other chemical entities demonstrates methods like introducing specific functional groups or modifying the core structure to improve interaction with biochemical targets. For example, the modification of other natural products has been shown to enhance their activity for targets like protein tyrosine phosphatase 1B (PTP-1B), but similar studies involving olivil monoacetate are not found. nih.gov The cytotoxic activity of the parent compound, olivil, has been evaluated, but it did not show a significant effect in the tested cell lines, and there is no information on attempts to enhance this or other activities through the chemical modification of this compound. scielo.br
Future Directions in Olivil Monoacetate Research
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of many plant-derived natural products, including lignans (B1203133) like olivil (B28385) monoacetate, remains largely uncharted territory. It is estimated that the biosynthetic pathways for the vast majority of the over 200,000 known plant natural products are yet to be discovered. plos.org Genome sequencing has revealed that a significant portion, approximately 20%, of plant genes are predicted to be involved in specialized metabolism, highlighting the immense untapped potential for discovering novel enzymes and pathways. plos.org
Future research will likely focus on identifying the specific enzymes responsible for the intricate steps in the formation of olivil monoacetate. This endeavor can be significantly advanced by a "metabologenomics" approach, which integrates genome mining with metabolomic analysis. nih.gov By sequencing the genomes of plants known to produce this compound and using bioinformatics tools like antiSMASH to identify biosynthetic gene clusters (BGCs), researchers can pinpoint candidate genes. nih.govfrontiersin.org These BGCs are groups of genes that are physically clustered in the genome and are involved in the production of a specific secondary metabolite. A significant portion of these identified BGCs are often related to unknown metabolites, representing a treasure trove for new discoveries. nih.govfrontiersin.org
The functions of these candidate genes and gene combinations can then be rapidly tested using transient plant expression systems. plos.org This method offers a faster alternative to traditional stable genetic transformation for elucidating complex, multi-step biosynthetic pathways. plos.org This integrated approach of genomics and functional analysis will be instrumental in mapping the complete biosynthetic route to this compound, potentially revealing novel enzymatic reactions and intermediates.
Development of Advanced Analytical Platforms for Lignan (B3055560) Metabolomics
The comprehensive analysis of lignans and their metabolites within a biological system, known as lignan metabolomics, is crucial for understanding their roles in health and disease. Future progress in this area hinges on the development and application of more sophisticated analytical platforms. nih.gov
Current metabolomics research heavily relies on techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net These platforms allow for the simultaneous identification and quantification of a vast number of metabolites. creative-proteomics.com Untargeted metabolomics, in particular, provides a broad snapshot of all detectable metabolites in a sample, which is a hypothesis-generating approach to discover novel compounds and metabolic pathways. nih.govcreative-proteomics.com
To enhance the capabilities of these platforms for lignan analysis, several advancements are anticipated:
Improved Separation and Detection: The development of ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF/MS), offers superior separation efficiency and mass accuracy, enabling the detection and identification of a wider range of lignan metabolites, even at low concentrations. frontiersin.org
Enhanced Data Analysis and Interpretation: The large and complex datasets generated by metabolomics experiments require advanced bioinformatics tools for processing and interpretation. researchgate.net Software like MetaboAnalyst and MetPA (Metabolomics Pathway Analysis) are used to identify statistically significant biomarkers and map them onto metabolic pathways, providing a deeper understanding of the biological implications of the observed metabolic changes. frontiersin.orgfrontiersin.org
Integration of Multiple Platforms: A holistic view of the metabolome can be achieved by integrating data from different analytical platforms, such as LC-MS and GC-MS. frontiersin.org This multi-platform approach allows for the analysis of a wider variety of metabolites with different physicochemical properties.
These advancements will facilitate a more detailed and comprehensive profiling of lignans and their metabolic fate in biological systems.
Elucidation of Novel Molecular Targets and Signaling Networks
While some biological activities of lignans have been identified, a significant knowledge gap remains regarding their precise molecular targets and the signaling networks they modulate. Future research will focus on moving beyond broad pharmacological effects to pinpoint the specific proteins and pathways with which this compound and its metabolites interact.
A promising approach is the use of high-throughput metabolomics to identify potential therapeutic targets. frontiersin.org By analyzing the global metabolic changes induced by a compound in a biological system, researchers can infer the metabolic pathways that are most affected. frontiersin.org For instance, studies on total lignans have identified their influence on pathways like unsaturated fatty acid biosynthesis and amino acid metabolism. frontiersin.org
Identifying the direct protein targets of small molecules like this compound is a key challenge. Techniques such as chemical proteomics can be employed to "fish out" the protein targets of a compound from a complex biological sample. researchgate.net This often involves creating a modified version of the compound, such as an alkynylated analogue, that can be used as a probe to capture its binding partners. researchgate.net
Furthermore, understanding the structure-activity relationship (SAR) of this compound and its analogues will be crucial. By synthesizing and testing a variety of related compounds, researchers can identify the key structural features responsible for their biological activity and selectivity towards specific targets. acsmedchem.org This knowledge is essential for designing more potent and specific compounds for therapeutic applications.
Role of this compound in Plant Physiology and Chemical Ecology
The functions of secondary metabolites like this compound in the plants that produce them are often multifaceted and crucial for their survival and interaction with the environment. Chemical ecology is the field that studies these chemical interactions between organisms. frontiersin.org
Plant Physiology:
Specialized metabolites can play a role in various physiological processes, including growth, development, and defense. chimia.ch They can act as internal signaling molecules or protect the plant from abiotic stresses such as high UV radiation, temperature fluctuations, and drought. chimia.chnih.gov Future research could investigate whether this compound contributes to the plant's resilience to such environmental challenges.
Chemical Ecology:
Plants produce a vast array of volatile and non-volatile compounds that mediate their interactions with other organisms. eku.edu These chemical signals are fundamental to processes such as:
Defense against Herbivores: Many secondary metabolites act as deterrents or toxins to insects and other herbivores. chimia.ch
Interactions with Microbes: Plants engage in complex chemical dialogues with both pathogenic and beneficial microbes in their environment. chimia.ch
Plant-Plant Communication: Plants can release volatile organic compounds (VOCs) to warn neighboring plants of an impending threat, such as herbivore attack, allowing them to prime their own defenses. eku.edu
The role of this compound in these ecological interactions is an open area for investigation. For example, does it contribute to the plant's defense against specific pests or pathogens? Does its presence in the plant tissues influence the composition of the local microbiome? Answering these questions will require detailed studies that combine chemical analysis with ecological experiments. Understanding the ecological functions of this compound will not only provide insights into the plant's biology but may also have applications in agriculture, for instance, in developing new strategies for pest control. frontiersin.org
Q & A
Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of Olivil monoacetate in natural product extracts?
To confirm structural integrity, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against a certified reference standard. For spectroscopic validation, nuclear magnetic resonance (NMR) (¹H and ¹³C) should be employed to confirm the acetyl group at position C-9 and the lignan backbone. Mass spectrometry (MS) with electrospray ionization (ESI) can verify the molecular ion peak at m/z 418.44 [M+H]⁺, consistent with its molecular formula (C₂₂H₂₆O₈) . Purity should exceed 95%, as validated by HPLC area normalization .
Q. What solvent systems and chromatographic techniques optimize the isolation of this compound from Valeriana officinalis?
A sequential extraction protocol is recommended:
- Maceration with 70% ethanol to extract lignans.
- Liquid-liquid partitioning using ethyl acetate to concentrate the target compound.
- Column chromatography with silica gel (mobile phase: hexane-ethyl acetate, 7:3 v/v) for preliminary separation.
- Final purification via preparative HPLC (C18 column; acetonitrile-water, 55:45 v/v).
Comparative studies suggest higher yields from Valeriana officinalis compared to other species like V. jatamansi .
Advanced Research Questions
Q. How does the position of acetylation in this compound influence its stability under physiological conditions, and what experimental approaches assess its metabolic breakdown?
The C-9 acetyl group in this compound is susceptible to esterase-mediated hydrolysis, analogous to the metabolism of FK317 (a diacetylated compound hydrolyzed to monoacetate FR70496) . To evaluate stability:
- In vitro hydrolysis assays : Incubate with human plasma or recombinant esterases at 37°C, monitoring degradation via LC-MS over 24 hours.
- Pharmacokinetic studies : Administer this compound in murine models and quantify plasma metabolites (e.g., deacetylated Olivil) using tandem MS.
Structural modifications, such as methylating the acetyl group, could enhance metabolic stability .
Q. What in vitro assays are suitable for elucidating the structure-activity relationship (SAR) of this compound’s antioxidant properties compared to its parent compound, Olivil?
- DPPH radical scavenging assay : Compare IC₅₀ values of Olivil (reported IC₅₀ = 12.5 μM) and this compound to assess the impact of acetylation on antioxidant efficacy.
- Cellular oxidative stress models : Use HepG2 cells pretreated with tert-butyl hydroperoxide (t-BHP) and measure ROS reduction via fluorescent probes (e.g., DCFH-DA).
SAR studies suggest that acetylation may reduce polarity, altering membrane permeability and intracellular activity .
Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?
- Standardize protocols : Adopt CONSORT-EHEALTH guidelines for methodological transparency, including detailed descriptions of extraction solvents, cell lines, and assay conditions (e.g., incubation time, temperature) .
- Cross-validate findings : Replicate studies using the same batch of this compound (≥95% purity) and share raw data via open-access platforms.
- Control for matrix effects : Compare bioactivity in pure compound vs. crude extracts to identify synergistic/antagonistic interactions .
Methodological Design Considerations
Q. What strategies enhance the reproducibility of this compound’s anticancer effects in in vivo models?
- Dose optimization : Conduct preliminary pharmacokinetic studies to determine the therapeutic window (e.g., 10–50 mg/kg in xenograft mice).
- Tumor models : Use human ovarian cancer cell lines (e.g., SKOV-3) implanted in immunodeficient mice, as done for IVHD-valtrate, a related compound .
- Endpoint analysis : Measure tumor volume biweekly and validate apoptosis via TUNEL staining or caspase-3 activation assays.
Q. What computational tools predict the interaction of this compound with biological targets (e.g., kinases, receptors)?
- Molecular docking : Use AutoDock Vina to model binding affinity to antioxidant-response element (ARE) or NF-κB pathways.
- QSAR models : Train algorithms on lignan derivatives to predict bioavailability and toxicity.
- Metabolite prediction : Employ software like Meteor (Lhasa Limited) to forecast hydrolysis products and their bioactivities .
Data Analysis and Contradiction Management
Q. How should researchers statistically analyze variable antioxidant outcomes in this compound studies?
Q. What analytical techniques resolve co-elution issues during this compound quantification in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
